2-Fluoro-5-(4-methoxyphenyl)benzoic acid
Overview
Description
2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 .
Synthesis Analysis
The synthesis of this compound involves various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields of scientific research. Although the specific chemical is not directly mentioned in the literature, related compounds provide valuable insights into the potential applications and chemical properties.
Chemical Synthesis and Practical Applications : 2-Fluoro-4-bromobiphenyl, a compound related to this compound, is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material. The synthesis of such compounds involves complex chemical reactions and has implications in pharmaceutical manufacturing processes (Qiu et al., 2009).
Radiosynthesis and Biological Evaluation : Compounds with structural similarities to this compound have been explored for their potential in radiosynthesis and biological evaluation. For instance, radiolabeled compounds have been synthesized and assessed for their ability to map certain biological targets, such as cyclooxygenase-2, using imaging techniques like positron emission tomography (PET) (Tanaka et al., 2006).
Role in Receptor Agonist Activity and Pharmacokinetics : Related compounds have been studied for their role as receptor agonists, indicating potential applications in drug discovery and development. For example, certain benzyloxyphenylpropanoic acid derivatives have shown promising results as G protein-coupled receptor 40 agonists, which are considered potential drug targets for the treatment of type 2 diabetes (Sasaki et al., 2011).
Metabolism and Pharmacological Effects of Novel Compounds : The metabolism of novel nitric oxide–donating derivatives has been studied extensively, revealing how these compounds are processed in the body and their pharmacologically active metabolites. Such studies contribute to the understanding of drug efficacy and safety profiles (Li et al., 2011).
Safety and Hazards
2-Fluoro-5-(4-methoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available for this compound . The volume of distribution is not reported . Details about metabolic pathways are lacking. No specific data on excretion. The compound’s physicochemical properties may influence its bioavailability.
Properties
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYYQOALFPOLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681154 | |
Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183866-69-4 | |
Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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